molecular formula C16H16O2 B1313565 2-Ethyl-4'-methoxybenzophenone CAS No. 341022-06-8

2-Ethyl-4'-methoxybenzophenone

Cat. No. B1313565
M. Wt: 240.3 g/mol
InChI Key: YKDXRDBZVLJWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 and a melting point between 33-35°C .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4’-methoxybenzophenone consists of a central carbonyl group (C=O) flanked by a 2-ethylphenyl group and a 4-methoxyphenyl group . The InChI code for this compound is 1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Ethyl-4’-methoxybenzophenone has a molecular weight of 240.3 . It has a melting point between 33-35°C . The compound is likely to be solid at room temperature given its melting point.

Scientific Research Applications

Environmental Detection and Analysis

Solid-phase extraction and LC-MS/MS for Environmental Water Samples : A procedure was developed to determine derivatives of 2-hydroxybenzophenone, used as UV absorbers, in water samples. This method involved solid-phase extraction cartridges and liquid chromatography-tandem mass spectrometry, highlighting the compound's presence in aquatic environments, especially in raw wastewater samples, where it was poorly removed in sewage treatment plants (Negreira et al., 2009).

HPLC for Determining Sunscreen Agents in Cosmetic Products : A method was developed for the quantitative determination of sunscreen agents, including 2-hydroxy 4-methoxybenzophenone, in cosmetic products. This method used reversed-phase high-performance liquid chromatography with UV detection, demonstrating the compound's significance in cosmetic analysis (Li, Kang, & Wu, 2000).

Biomedical and Pharmaceutical Research

Antimicrobial and Antioxidant Studies : Synthesis of lignan conjugates via cyclopropanation included the study of compounds for their antimicrobial and antioxidant activities. This research provides insights into the potential pharmaceutical applications of compounds related to 2-Ethyl-4'-methoxybenzophenone (Raghavendra et al., 2016).

Induction of Apoptosis in Cancer Research : A study on 2,4′,6-Trihydroxy-4-methoxybenzophenone isolated from Phaleria macrocarpa fruits showed its ability to inhibit cell proliferation in HT-29 human colon carcinoma cell lines, suggesting its potential in cancer treatment research (Lay, Karsani, & Malek, 2014).

Environmental Toxicology

Stability in Chlorinated Water and Identification of By-Products : Research on the stability of UV filters, including 2-hydroxy-4-methoxybenzophenone (BP-3), in chlorinated water identified halogenated by-products, providing important data for environmental toxicology and water treatment studies (Negreira et al., 2008).

Safety And Hazards

The safety data sheet for 2-Ethyl-4’-methoxybenzophenone indicates that it may be an irritant . It’s always recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 2-Ethyl-4’-methoxybenzophenone are not mentioned in the available resources, similar compounds like benzophenones are being scrutinized due to controversies about their environmental impact and safety profile . This suggests that future research may focus on developing safer and more environmentally friendly alternatives.

properties

IUPAC Name

(2-ethylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDXRDBZVLJWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492458
Record name (2-Ethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4'-methoxybenzophenone

CAS RN

341022-06-8
Record name (2-Ethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.